![molecular formula C5H4N2O2 B2452239 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 29418-72-2](/img/structure/B2452239.png)
4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .
Synthesis Analysis
The synthesis of “4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents
The compound has been used in the synthesis of antidiabetic agents . The newly designed 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides were synthesized and their zinc (II) complexes were prepared . These complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control . This study proved that these newly synthesized N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives are potential hypoglycemic agents .
Aldose Reductase Inhibitors
The aldose reductase (AR) inhibitory activity of these compounds was evaluated to reveal important structural features for 2,5-dihydro-5-oxo-1H-pyrrole derivatives to exhibit high AR inhibitory activity . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are used in the management of complications of diabetes .
Synthesis of Pyrrole-3-carboxamides
The compound is used in the synthesis of pyrrole-3-carboxamides . These substructures are central to remarkably successful drugs like Atorvastatin and Sunitinib .
Synthesis of Pyrrolin-4-ones
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds . They have shown antimalarial and HIV-1 protease inhibitory activities .
Cyclization Reactions
The compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This result extends previous observations on the cyclization reactions of similarly functionalized enamines .
High Yield and Operational Simplicity
The synthesis procedure of this compound features high yield and operational simplicity . This makes it a valuable tool in chemical synthesis and drug development .
Wirkmechanismus
Target of Action
The primary target of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is aldose reductase (AR) . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage hyperglycemia, a condition commonly associated with diabetes .
Mode of Action
This compound exhibits high aldose reductase inhibitory activity . It interacts with the aldose reductase enzyme, inhibiting its function and thereby reducing the conversion of glucose to sorbitol . This action helps to manage blood glucose levels and can be beneficial in the treatment of diabetes .
Biochemical Pathways
The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, a sugar alcohol. This action helps to prevent the accumulation of sorbitol, which can cause cellular damage, particularly in the nerves, eyes, and kidneys .
Result of Action
The inhibition of aldose reductase by this compound helps to manage blood glucose levels . This can be particularly beneficial in the treatment of diabetes, where the body’s ability to regulate blood glucose is impaired . By reducing the conversion of glucose to sorbitol, the compound can help to prevent cellular damage caused by the accumulation of sorbitol .
Eigenschaften
IUPAC Name |
4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSMUOSHTBKTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.